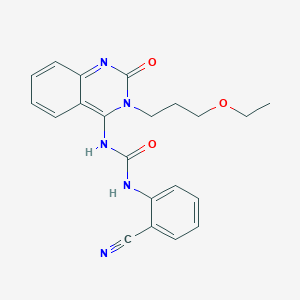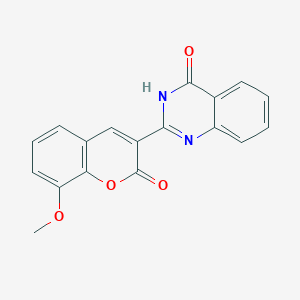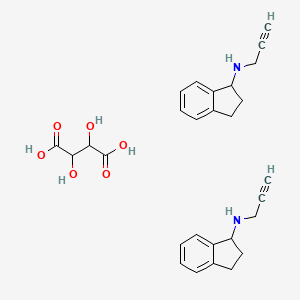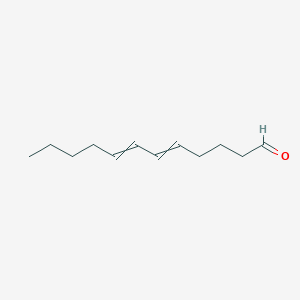![molecular formula C36H64N2O12 B14110275 (4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG8-TCO is a compound that features a polyethylene glycol (PEG) chain with trans-cyclooctene (TCO) groups at both ends. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG8-TCO involves the attachment of TCO groups to both ends of a PEG chain. The PEG chain typically consists of eight ethylene glycol units. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of TCO-PEG8-TCO follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: TCO-PEG8-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazine. This reaction is highly efficient and produces nitrogen gas as a byproduct .
Common Reagents and Conditions: The most common reagent used with TCO-PEG8-TCO is tetrazine. The reaction typically occurs in aqueous media or a mixture of methanol and water. The second-order rate constant for this reaction is approximately 2000 M⁻¹s⁻¹ .
Major Products: The major product of the reaction between TCO-PEG8-TCO and tetrazine is a stable adduct formed through the IEDDA reaction. This product is often used in bioconjugation and molecular imaging applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TCO-PEG8-TCO is used as a linker in the synthesis of complex molecules. Its ability to undergo rapid and efficient bioorthogonal reactions makes it valuable for creating well-defined chemical structures .
Biology: In biological research, TCO-PEG8-TCO is used for labeling live cells and proteins. The compound’s high reactivity with tetrazine allows for precise and efficient bioconjugation, facilitating studies in cellular biology and protein interactions .
Medicine: In medicine, TCO-PEG8-TCO is utilized in the development of PROTACs. These molecules can selectively degrade target proteins, offering a novel approach to treating diseases by eliminating disease-causing proteins .
Industry: In industrial applications, TCO-PEG8-TCO is used in the production of advanced materials. Its ability to form stable linkages with other molecules makes it useful in creating polymers and other materials with specific properties .
Wirkmechanismus
TCO-PEG8-TCO exerts its effects through the IEDDA reaction with tetrazine. This reaction is highly specific and efficient, allowing for the rapid formation of stable adducts. The PEG chain increases the solubility of the compound in aqueous media, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- TCO-PEG2-TCO
- TCO-PEG4-TCO
- TCO-PEG6-TCO
- TCO-PEG12-TCO
Uniqueness: TCO-PEG8-TCO is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high efficiency and stability .
Eigenschaften
Molekularformel |
C36H64N2O12 |
|---|---|
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40) |
InChI-Schlüssel |
SPZWBIMXUPJMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl](/img/structure/B14110203.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110225.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110237.png)

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B14110250.png)

![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)
